1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one
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Overview
Description
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one is a chemical compound with the molecular formula C9H17N3O. It is characterized by the presence of a piperazine ring and an azetidine ring, which are connected through a propanone linker.
Preparation Methods
The synthesis of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. .
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction. .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. .
Chemical Reactions Analysis
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. .
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine rings are substituted with other functional groups. .
Scientific Research Applications
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases. .
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone and tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate share structural similarities with this compound
Uniqueness: The presence of both piperazine and azetidine rings in this compound provides it with unique chemical properties and reactivity. .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H19N3O/c1-2-10(14)13-7-9(8-13)12-5-3-11-4-6-12/h9,11H,2-8H2,1H3 |
InChI Key |
OAESYAVKFDSJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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